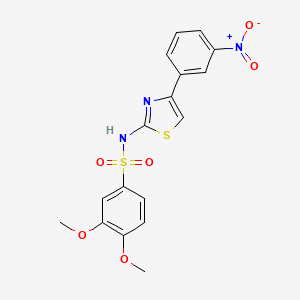

Ro 61-8048

Übersicht

Beschreibung

Ro 61-8048 ist ein potenter und selektiver Inhibitor der Kynurenin-3-Monooxygenase (Kynurenin-3-Hydroxylase), einem Enzym, das am Kynurenin-Stoffwechselweg des Tryptophanabbaus beteiligt ist. Diese Verbindung hat in verschiedenen Bereichen der wissenschaftlichen Forschung ein großes Potenzial gezeigt, da sie die Kynurensäure-Spiegel erhöhen und das extrazelluläre Glutamat im Gehirn reduzieren kann .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung von funktionellen Gruppen. Die genaue Syntheseroute und die Reaktionsbedingungen sind proprietär und werden nicht öffentlich im Detail bekannt gegeben. Es ist bekannt, dass die Verbindung durch eine Reihe organischer Reaktionen synthetisiert wird, die Thiazol- und Benzolsulfonamidderivate beinhalten . Industrielle Produktionsmethoden sind ebenfalls nicht weit verbreitet, aber die Verbindung wird in der Regel in spezialisierten chemischen Laboren unter kontrollierten Bedingungen hergestellt, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

Ro 61-8048 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the kynurenine pathway and its role in various biochemical processes.

Biology: Employed in research to understand the regulation of kynurenic acid and its effects on cellular functions.

Medicine: Investigated for its potential therapeutic effects in neurodegenerative and neurologic disorders, such as Huntington’s disease and schizophrenia, due to its neuroprotective properties

Industry: Utilized in the development of new drugs targeting the kynurenine pathway and related metabolic processes

Wirkmechanismus

Target of Action

The primary target of Ro 61-8048 is kynurenine 3-monooxygenase (KMO) . KMO is an enzyme that plays a crucial role in the kynurenine pathway, which is involved in the metabolism of the amino acid tryptophan .

Mode of Action

This compound acts as a competitive inhibitor of KMO . It binds to the active site of the enzyme, preventing it from interacting with its natural substrate, kynurenine . This inhibition is achieved at an IC50 value of 37 nM .

Biochemical Pathways

The inhibition of KMO by this compound affects the kynurenine pathway . This pathway is responsible for the metabolism of tryptophan, an essential amino acid. By inhibiting KMO, this compound prevents the conversion of kynurenine to 3-hydroxykynurenine, leading to an increase in the levels of kynurenic acid .

Result of Action

The increase in kynurenic acid levels due to KMO inhibition by this compound has several effects. Kynurenic acid is a broad-spectrum antagonist of glutamate receptors. Therefore, the increase in its levels can lead to neuroprotective, antidystonic, and anticonvulsant effects .

Biochemische Analyse

Biochemical Properties

Ro 61-8048 plays a significant role in biochemical reactions, particularly as a potent and competitive inhibitor of kynurenine 3-hydroxylase . This enzyme is involved in the kynurenine pathway of tryptophan catabolism, a critical process in neurophysiology . This compound interacts with this enzyme, inhibiting its activity and leading to an increase in extracellular kynurenic acid concentrations .

Cellular Effects

The effects of this compound on cells are profound. It has been shown to significantly increase extracellular kynurenic acid concentrations . This increase in kynurenic acid levels can antagonize the glycine site of NMDA receptors, which can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibitory action on kynurenine 3-hydroxylase . It binds to this enzyme, affecting its conformation and blocking the entry of the substrate or product release . This results in a decrease in the enzyme’s activity and an increase in kynurenic acid levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For instance, in gerbils, a dose of this compound led to inhibition of the cerebral enzyme which peaked after 2 hours and persisted for up to 8 hours . This suggests that this compound has a lasting impact on cellular function.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in dtsz mutant Syrian golden hamsters, this compound at dosages of 50, 100, and 150 mg/kg significantly reduced the severity of dystonia . Lower doses of 10 and 25 mg/kg failed to exert any antidystonic effects .

Metabolic Pathways

This compound is involved in the kynurenine pathway of tryptophan catabolism . It interacts with the enzyme kynurenine 3-hydroxylase, inhibiting its activity and thereby affecting the metabolic flux and levels of metabolites in this pathway .

Vorbereitungsmethoden

The synthesis of Ro 61-8048 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving thiazole and benzenesulfonamide derivatives . Industrial production methods are also not widely available, but the compound is typically produced in specialized chemical laboratories under controlled conditions to ensure high purity and yield .

Analyse Chemischer Reaktionen

Ro 61-8048 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können die in der Verbindung vorhandene Nitrogruppe modifizieren.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung der aromatischen Ringe und des Thiazol-Moleküls.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als Werkzeugverbindung verwendet, um den Kynurenin-Stoffwechselweg und seine Rolle in verschiedenen biochemischen Prozessen zu untersuchen.

Biologie: In der Forschung eingesetzt, um die Regulation der Kynurensäure und ihre Auswirkungen auf zelluläre Funktionen zu verstehen.

Medizin: Aufgrund seiner neuroprotektiven Eigenschaften wurde es auf seine potenziellen therapeutischen Wirkungen bei neurodegenerativen und neurologischen Erkrankungen wie Huntington-Krankheit und Schizophrenie untersucht

Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf den Kynurenin-Stoffwechselweg und verwandte Stoffwechselprozesse abzielen

Wirkmechanismus

This compound entfaltet seine Wirkung durch die Hemmung der Kynurenin-3-Monooxygenase, was zu einem Anstieg der Kynurensäure-Spiegel führt. Dieser Anstieg der Kynurensäure-Spiegel führt zu einer Reduktion des extrazellulären Glutamats, was bei Erkrankungen vorteilhaft ist, die durch übermäßige Glutamataktivität gekennzeichnet sind. Die Verbindung bindet auf allosterische Weise an das Enzym und beeinflusst die Konformation des essentiellen katalytischen Residuums und blockiert den Eintritt des Substrats oder die Freisetzung des Produkts .

Vergleich Mit ähnlichen Verbindungen

Ro 61-8048 ist einzigartig aufgrund seiner hohen Selektivität und Potenz als Kynurenin-3-Monooxygenase-Inhibitor. Ähnliche Verbindungen sind:

KMO Inhibitor II, JM6: Ein weiterer potenter Inhibitor der Kynurenin-3-Monooxygenase mit ähnlichen Anwendungen in der Forschung an neurodegenerativen Erkrankungen.

3,4-Dimethoxy-N-[4-(3-nitrophenyl)-2-thiazolyl]-benzenesulfonamid: Eine Verbindung mit ähnlicher Struktur und inhibitorischer Aktivität.

This compound zeichnet sich durch seine gut dokumentierte Wirksamkeit und seinen breiten Einsatz in der wissenschaftlichen Forschung aus .

Eigenschaften

IUPAC Name |

3,4-dimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O6S2/c1-25-15-7-6-13(9-16(15)26-2)28(23,24)19-17-18-14(10-27-17)11-4-3-5-12(8-11)20(21)22/h3-10H,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPBMCKQJOZAQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20415218 | |

| Record name | Ro 61-8048 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199666-03-0 | |

| Record name | 3,4-Dimethoxy-N-[4-(3-nitrophenyl)-2-thiazolyl]benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199666-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ro 61-8048 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 199666-03-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Ro 61-8048?

A: this compound functions by selectively inhibiting KMO, a key enzyme in the kynurenine pathway of tryptophan metabolism. [, ] This pathway is responsible for producing neuroactive metabolites like kynurenic acid (KYNA) and quinolinic acid (QUIN).

Q2: How does this compound impact the balance of KYNA and QUIN in the brain?

A: By inhibiting KMO, this compound shifts the metabolic flux towards KYNA production, an NMDA receptor antagonist, while reducing the formation of QUIN, an NMDA receptor agonist. [, , ]

Q3: What are the downstream effects of KMO inhibition by this compound?

A3: this compound's inhibition of KMO leads to several downstream effects:

- Reduced neurotoxicity: By decreasing QUIN levels, this compound mitigates excitotoxicity and neuronal damage. [, ]

- Anti-inflammatory effects: KMO inhibition modulates immune responses and reduces inflammatory processes in the central nervous system (CNS). [, ]

- Neuroprotective effects: this compound has demonstrated neuroprotective capabilities in various models of brain injury and neurodegenerative diseases. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C18H15N3O6S2, and its molecular weight is 433.46 g/mol.

Q5: Has the stability of this compound been investigated?

A: While specific studies on material compatibility are limited, research indicates that this compound demonstrates stability under experimental conditions for in vitro and in vivo studies. [] Further research is needed to fully elucidate its stability profile under various conditions.

Q6: Does this compound possess any intrinsic catalytic properties?

A: this compound is primarily recognized for its inhibitory properties against KMO rather than its catalytic capabilities. [, ] Its main application lies in modulating the kynurenine pathway.

Q7: Have computational studies been conducted on this compound?

A: Yes, computational studies have helped elucidate the interaction between this compound and KMO. Molecular docking simulations have revealed the binding site of this compound within the enzyme's active site, providing insights into its inhibitory mechanism. [, ] Surface plasmon resonance (SPR) assays further confirmed the binding affinity and kinetics of this compound to KMO. []

Q8: How do structural modifications of this compound affect its activity?

A: Research on SAR has focused on understanding the influence of specific structural elements of this compound on its KMO inhibitory activity. Modifications to the molecule's thiazole ring, sulfonamide group, and nitrophenyl moiety have been explored to optimize its potency and selectivity. [, ]

Q9: Are there specific formulation strategies employed to enhance the stability or bioavailability of this compound?

A: While specific formulation details for this compound are limited in the provided research, formulation strategies generally aim to enhance stability, solubility, and bioavailability. These strategies may include using specific solvents, excipients, or drug delivery systems. []

Q10: What in vitro and in vivo models have been used to study the effects of this compound?

A10: this compound has been extensively studied in various models:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-2-[[(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1680615.png)

![(3S)-2,3,4,10-Tetrahydro-3-hydroxy-2,2,10-trimethyl-5H-pyrano[2,3-b]quinolin-5-one](/img/structure/B1680617.png)